molecular formula C23H23N5O4S B3016374 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 852437-55-9

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B3016374
CAS RN: 852437-55-9
M. Wt: 465.53
InChI Key: PSOHDHKFWXOMLH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazole ring, a pyridazine ring, and a thioacetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The triazole and pyridazine rings, for example, could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polar and nonpolar groups in the molecule .

Scientific Research Applications

Antiproliferative Activity

Research on similar compounds, specifically [1,2,4]triazolo[4,3-b]pyridazine derivatives, has indicated their potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their potential use in cancer treatment and research. This antiproliferative activity suggests that the compound may be relevant for similar applications (Ilić et al., 2011).

Anticancer and Antimicrobial Activity

A study on N-aryl substituted phenyl acetamide analogs of [1,2,4] triazolo[3,4-a] phthalazines, which bear structural similarities, demonstrated significant inhibition activity against the HCT 116 cancer cell line and also displayed antimicrobial activities. This implies that our compound may also be investigated for both anticancer and antimicrobial purposes (Kumar et al., 2019).

Antioxidant Ability

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin structure have shown significant antioxidant ability in studies, suggesting that similar compounds, like the one , might possess antioxidant properties valuable for research in oxidative stress-related diseases (Shakir et al., 2017).

Antiviral Activity

Research on [1,2,4]triazolo[4,3-b]pyridazine derivatives also demonstrated promising antiviral activity, particularly against hepatitis-A virus (HAV). This suggests a potential application for our compound in antiviral research and treatment strategies (Shamroukh & Ali, 2008).

Insecticidal Assessment

A study involving heterocycles incorporating a thiadiazole moiety showed insecticidal properties against the cotton leafworm, Spodoptera littoralis. Given the structural similarities, our compound might also be considered for research in pest control and insecticidal applications (Fadda et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-32-17-8-6-5-7-16(17)24-21(29)14-33-22-12-11-20-25-26-23(28(20)27-22)15-9-10-18(30-2)19(13-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHDHKFWXOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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